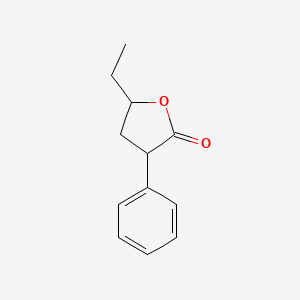

2(3H)-Furanone, 5-ethyldihydro-3-phenyl-

Description

BenchChem offers high-quality 2(3H)-Furanone, 5-ethyldihydro-3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Furanone, 5-ethyldihydro-3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

54491-13-3 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

5-ethyl-3-phenyloxolan-2-one |

InChI |

InChI=1S/C12H14O2/c1-2-10-8-11(12(13)14-10)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |

InChI Key |

KQJUYWOMQYKQFH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(C(=O)O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Catalytic Transformations

Strategies for the Construction of the 2(3H)-Furanone Core

The assembly of the 2(3H)-furanone scaffold can be achieved through various strategic approaches, including cyclization reactions that form the key five-membered ring.

Intramolecular cyclization represents a direct and efficient method for constructing the furanone ring from acyclic precursors. One prominent strategy is electrophilic cyclization, where 3-alkynoate esters or their corresponding acids are treated with an electrophile. researchgate.netresearchgate.net This process is highly efficient, proceeds under mild conditions, and tolerates a wide array of functional groups, typically providing the substituted 2(3H)-furanones in good to excellent yields. researchgate.netresearchgate.net Common electrophiles for this transformation include iodine (I₂), iodine monochloride (ICl), and phenylselenyl chloride (PhSeCl). researchgate.netresearchgate.net

Another key pathway is the base-induced intramolecular cyclization. For instance, (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts can undergo rapid cyclization in the presence of a base to yield 2-unsubstituted 5-aryl-3(2H)-furanones under mild, ambient conditions. acs.org This highlights how the choice of precursor and reagent can steer the reaction toward the desired furanone product.

Transition metal catalysis offers powerful and versatile methods for furanone synthesis, often enabling reactions with high selectivity and efficiency. researchgate.net Gold catalysts, for example, are effective in the cyclization of γ-hydroxyalkynones, which provides access to substituted 3(2H)-furanones under mild conditions. acs.org

A combination of rhodium(II) and palladium(0) catalysts can promote a cyclization/allylic alkylation cascade of α-diazo-δ-keto-esters. acs.org This dual catalytic system is notable for its high chemo-, regio-, and stereoselectivity, yielding highly substituted 3(2H)-furanones that possess a C2-quaternary center. acs.org Cobalt(II)-based systems have also been developed for the metalloradical cyclization of alkynes with diazocarbonyls, producing polyfunctionalized furans with complete regioselectivity under neutral and mild conditions. researchgate.net These metal-catalyzed approaches are indispensable for creating complex furanone structures. acs.orgresearchgate.net

Interactive Table: Metal Catalysts in Furanone Synthesis

| Catalyst System | Precursor Type | Product Type | Key Features |

| (p-CF₃C₆H₄)₃PAuCl / AgOTf | γ-hydroxyalkynones | Substituted 3(2H)-furanones | Mild conditions, good yields. acs.org |

| Rh(II) / Pd(0) | α-diazo-δ-keto-esters | Highly substituted 3(2H)-furanones | High chemo-, regio-, and stereoselectivity. acs.org |

| Co(II) porphyrin complexes | α-diazocarbonyls and terminal alkynes | Polyfunctionalized furans | Complete regioselectivity, wide substrate scope. researchgate.net |

Controlling the three-dimensional arrangement of atoms is crucial in modern organic synthesis. For furanones, several stereoselective and enantioselective methods have been developed. Organocatalysis provides a powerful platform for such transformations. For example, a highly enantioselective organocatalyzed [3 + 2] cycloaddition between furanone derivatives and azomethine ylides can produce highly functional bicyclic adducts with five stereogenic centers in a stereocontrolled manner. nih.gov

Furthermore, rhodium-catalyzed asymmetric hydrogenation of γ-butenolides using chiral phosphine (B1218219) ligands like ZhaoPhos offers an efficient route to various chiral γ-butyrolactones with excellent conversions and enantiomeric excesses (up to 99% ee). rsc.org Kinetic resolution is another powerful tool; it allows for the separation of enantiomers from a racemic mixture by selectively reacting one enantiomer at a different rate. nih.gov This has been applied to butenolides, achieving high selectivity factors. nih.gov These advanced methods are essential for accessing enantiomerically pure substituted furanones, which are valuable as chiral building blocks. nih.govrsc.org

Targeted Synthesis of 2(3H)-Furanone, 5-Ethyldihydro-3-phenyl- and Related Derivatives

While general methods provide access to the furanone core, the synthesis of a specific target like 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-, requires a tailored strategy to correctly install the ethyl and phenyl substituents at the C5 and C3 positions, respectively.

The synthesis could commence with the preparation of 5-ethyl-2(5H)-furanone, an α,β-unsaturated lactone. A phenyl group can then be introduced at the C3 position via a 1,4-conjugate (Michael) addition. This reaction typically employs an organocuprate reagent, such as lithium diphenylcuprate (Ph₂CuLi), which is known to add selectively to the β-carbon of enone systems.

Proposed Synthetic Pathway:

Preparation of Precursor: Synthesis of 5-ethyl-2(5H)-furanone.

Conjugate Addition: Reaction of 5-ethyl-2(5H)-furanone with a phenyl nucleophile (e.g., lithium diphenylcuprate) to form the enolate intermediate.

Protonation: Quenching the reaction with a proton source to yield the final product, 5-ethyldihydro-3-phenyl-2(3H)-furanone.

This strategy leverages the known reactivity of 2(5H)-furanones as Michael acceptors, which readily undergo conjugate addition with various nucleophiles. researchgate.net The choice of a copper-catalyzed reaction is crucial for promoting the 1,4-addition over a direct 1,2-addition to the carbonyl group.

The target molecule, 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-, possesses two chiral centers at the C3 and C5 positions. Therefore, controlling the stereochemistry to produce a specific stereoisomer is a significant synthetic challenge. Asymmetric synthesis provides the tools to address this.

Building upon the proposed synthetic route, chiral control can be introduced during the key conjugate addition step. The use of a chiral catalyst or a chiral ligand complexed to the copper reagent can induce facial selectivity, leading to the formation of one enantiomer in excess. The development of catalytic asymmetric strategies for assembling chiral γ-butyrolactone scaffolds has been a major focus in synthetic chemistry. nih.gov

Alternatively, an asymmetric hydrogenation approach could be employed on a related unsaturated precursor. For instance, if a 5-ethyl-3-phenyl-2(5H)-furanone could be synthesized, its subsequent asymmetric hydrogenation, potentially using a chiral rhodium or ruthenium catalyst, would generate the desired saturated lactone with high enantioselectivity. researchgate.netrsc.org Such methods have proven highly effective for producing a variety of chiral γ-butyrolactones with excellent enantiomeric purity. rsc.org

Interactive Table: Potential Asymmetric Strategies

| Strategy | Key Reaction | Chiral Influence | Expected Outcome |

| Catalytic Asymmetric Conjugate Addition | Michael addition of a phenyl group to 5-ethyl-2(5H)-furanone | Chiral ligand on copper catalyst | Enantioenriched 5-ethyldihydro-3-phenyl-2(3H)-furanone. nih.gov |

| Asymmetric Hydrogenation | Hydrogenation of 5-ethyl-3-phenyl-2(5H)-furanone | Chiral Rhodium or Ruthenium catalyst (e.g., with BINAP ligand) | Enantioenriched 5-ethyldihydro-3-phenyl-2(3H)-furanone. researchgate.netrsc.org |

Derivatization and Functionalization of the Furanone Scaffold

The chemical versatility of the 2(3H)-furanone, 5-ethyldihydro-3-phenyl- core allows for a multitude of synthetic transformations. These modifications can be strategically implemented at various positions of the molecule, including the furanone ring itself, the pendant phenyl group, and the ethyl substituent at the C5 position.

The furanone ring, a γ-butyrolactone, is susceptible to a range of chemical reactions. Nucleophilic attack at the carbonyl carbon can lead to ring-opening, providing a pathway for the synthesis of γ-hydroxybutyric acid derivatives. The α-carbon to the carbonyl group (C3) can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles, allowing for the introduction of new substituents at this position. wikipedia.org

Modifications of the substituents on the furanone ring are also a key strategy. The phenyl group at the C3 position is a prime site for electrophilic aromatic substitution reactions. Depending on the directing effects of potential existing substituents on the phenyl ring, a variety of functional groups such as halogens, nitro groups, and alkyl groups can be introduced. These modifications can significantly influence the electronic properties and steric bulk of the molecule, which in turn can affect its biological activity.

Furthermore, the ethyl group at the C5 position, while generally less reactive, can potentially undergo oxidation at the benzylic-like position (α to the oxygen atom of the lactone) under specific conditions to introduce further functionality.

A general scheme for the derivatization of the 2(3H)-furanone, 5-ethyldihydro-3-phenyl- scaffold is presented below:

Scheme 1: General Derivatization Strategies

| Position of Modification | Type of Reaction | Potential Reagents and Conditions | Resulting Derivative |

| Furanone Ring (C2-Carbonyl) | Nucleophilic Acyl Substitution (Ring Opening) | NaOH, H₂O | Sodium 4-hydroxy-2-phenylhexanoate |

| Furanone Ring (C3-α-Carbon) | Enolate Alkylation | LDA, R-X | 5-ethyldihydro-3-phenyl-3-R-2(3H)-furanone |

| Phenyl Ring (C3-Substituent) | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄; Br₂/FeBr₃ | 5-ethyldihydro-3-(nitrophenyl)-2(3H)-furanone; 5-ethyldihydro-3-(bromophenyl)-2(3H)-furanone |

| Ethyl Group (C5-Substituent) | Oxidation | Strong oxidizing agents | Further functionalized derivatives |

The synthesis of a library of analogs of 2(3H)-furanone, 5-ethyldihydro-3-phenyl- is a cornerstone of SAR studies. By systematically altering different parts of the molecule, researchers can identify the pharmacophore—the essential structural features required for biological activity.

One key area of investigation is the influence of substituents on the 3-phenyl ring. Studies on related γ-butyrolactone derivatives have shown that the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can have a profound impact on their biological profiles. For instance, the synthesis of analogs with halogen, hydroxyl, or methoxy (B1213986) groups on the phenyl ring has been shown to play a prominent role in enhancing analgesic activity in other γ-butyrolactone series.

The general synthetic approach to these analogs often involves the condensation of a substituted phenylacetic acid with an appropriate epoxide, followed by lactonization. By starting with differently substituted phenylacetic acids, a diverse range of analogs can be prepared.

Table 1: Examples of Synthesized Analogs and their Rationale for SAR Studies

| Analog | Modification | Rationale for Synthesis |

| 5-ethyldihydro-3-(4-chlorophenyl)-2(3H)-furanone | Introduction of an electron-withdrawing group (Cl) on the phenyl ring. | To investigate the effect of electronic properties on activity. |

| 5-ethyldihydro-3-(4-methoxyphenyl)-2(3H)-furanone | Introduction of an electron-donating group (OCH₃) on the phenyl ring. | To study the impact of increased electron density on the aromatic ring. |

| 5-ethyldihydro-3-(4-hydroxyphenyl)-2(3H)-furanone | Introduction of a hydrogen bond donor/acceptor group (OH) on the phenyl ring. | To explore the potential for additional interactions with biological targets. |

| 5-ethyldihydro-3-phenyl-α-methyl-2(3H)-furanone | Alkylation at the C3 position. | To assess the steric and electronic effects of substitution at the α-carbon. |

| 5-(1-hydroxyethyl)dihydro-3-phenyl-2(3H)-furanone | Oxidation of the C5-ethyl group. | To investigate the influence of polarity at the C5 position. |

The biological evaluation of these synthesized analogs allows for the development of a comprehensive SAR. For example, in a study on alkyl-substituted γ-butyrolactones, it was found that the size of the alkyl chain at different positions on the lactone ring significantly influenced their anticonvulsant or convulsant properties. nih.gov Such findings, even from related series, can provide valuable insights for the targeted design of novel 5-ethyldihydro-3-phenyl-2(3H)-furanone derivatives with improved therapeutic potential.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural determination of organic molecules like 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-. A full suite of NMR experiments, including 1H, 13C, and two-dimensional (2D) techniques, is required for an unambiguous assignment of its constitution and relative stereochemistry. oup.comhyphadiscovery.com

The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule. The phenyl group would typically exhibit signals in the aromatic region (δ 7.0-7.5 ppm). The proton at C3, adjacent to the phenyl group and the carbonyl, would appear as a multiplet, with its chemical shift influenced by the stereochemistry. The protons on the ethyl side chain and the methylene (B1212753) protons at C4 would resonate in the aliphatic region.

Advanced 2D NMR experiments are crucial for assembling the molecular structure. oup.com

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the ethyl group and along the furanone ring backbone (H3-H4-H5).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry by identifying protons that are close in space, providing insight into the cis or trans relationship between the substituents at C3 and C5. hyphadiscovery.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| C2 (C=O) | - | ~175-180 | H3, H4 |

| C3 | Multiplet (~3.5-4.0) | ~45-55 | H4, Phenyl Protons, C2, C4, Phenyl Carbons |

| C4 | Multiplet (~2.0-2.8) | ~30-40 | H3, H5 |

| C5 | Multiplet (~4.2-4.8) | ~75-85 | H4, Ethyl CH₂ |

| Phenyl C-1' | - | ~135-140 | H3, Phenyl Protons |

| Phenyl C-2'/6' | Multiplet (~7.2-7.5) | ~128-130 | H3 |

| Phenyl C-3'/5' | Multiplet (~7.2-7.5) | ~127-129 | - |

| Phenyl C-4' | Multiplet (~7.2-7.5) | ~126-128 | - |

| Ethyl CH₂ | Multiplet (~1.6-1.9) | ~25-30 | H5, Ethyl CH₃ |

| Ethyl CH₃ | Triplet (~0.9-1.2) | ~8-12 | Ethyl CH₂ |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis and Isomer Differentiation

Mass spectrometry provides essential information regarding the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

The fragmentation pathways of γ-lactones under mass spectrometric analysis often involve characteristic neutral losses. researchgate.net For 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-, with a molecular weight of 190.24 g/mol , the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 190. Key fragmentation processes for γ-butyrolactone derivatives include the loss of water (H₂O), carbon monoxide (CO), and side chains. nih.govresearchgate.net The presence of the phenyl group would also lead to characteristic fragments, such as the benzyl (B1604629) or tropylium (B1234903) cation at m/z 91.

Table 2: Predicted Mass Spectrometry Fragments for 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-

| m/z | Proposed Fragment | Loss |

|---|---|---|

| 190 | [M]⁺ | - |

| 161 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 118 | [M - C₄H₆O]⁺? | Complex rearrangement |

| 91 | [C₇H₇]⁺ | Benzyl/Tropylium ion |

| 85 | [C₄H₅O₂]⁺ | Cleavage of the lactone ring |

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of the molecule. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish the formula C₁₂H₁₄O₂ from other potential formulas with the same nominal mass. This technique is a cornerstone in the structural elucidation of new or unknown compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile compounds in a mixture. acs.orgnih.gov In a research context, GC-MS would be the method of choice for analyzing reaction mixtures or natural extracts for the presence of 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-. The gas chromatograph separates the components based on their volatility and interaction with the column's stationary phase, while the mass spectrometer provides a mass spectrum for each eluting component, allowing for its identification. nih.gov Different stereoisomers of the compound may be separable by using a suitable chiral GC column, providing a method for analyzing the enantiomeric or diastereomeric purity.

Infrared (IR) Spectroscopy for Functional Group Identification in Furanone Structures

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2(3H)-Furanone, 5-ethyldihydro-3-phenyl- would be dominated by a strong absorption band characteristic of the carbonyl (C=O) group in a five-membered lactone ring (γ-lactone). Saturated γ-lactones typically exhibit this C=O stretching vibration at a higher frequency (1795-1760 cm⁻¹) compared to six-membered (δ) lactones or acyclic esters. spcmc.ac.inpg.edu.pl Other key absorptions would include C-O stretching vibrations and bands associated with the phenyl group. spcmc.ac.incdnsciencepub.com

Table 3: Characteristic IR Absorption Frequencies for 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Phenyl) |

| ~2960-2850 | C-H Stretch | Aliphatic (Ethyl, Ring CH/CH₂) |

| ~1770 | C=O Stretch | γ-Lactone |

| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic (Phenyl) |

| ~1250-1111 | C-O Stretch | Lactone |

Advanced Chromatographic Techniques for Separation and Characterization of Furanones

Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of furanones from complex mixtures.

Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like furanones. embrapa.br The separation is typically performed using capillary columns with different stationary phases. The choice of the stationary phase is critical for achieving separation from other components in a mixture. acs.org

Non-polar columns (e.g., DB-1, OV-101, HP-5MS) separate compounds primarily based on their boiling points.

Polar columns (e.g., Carbowax 20M) provide separation based on polarity, through dipole-dipole interactions with polar analytes.

Table 4: Kovats Retention Indices for the Related Compound 2(3H)-Furanone, 5-ethyldihydro- on Different GC Columns. nist.gov

| Column Type | Stationary Phase | Retention Index (I) |

|---|---|---|

| Non-polar | DB-1 | 1003 - 1006 |

| Non-polar | OV-101 | 1020 - 1025 |

| Polar | Carbowax 20M | 1669 - 1745 |

Scientific Data Unvailable for 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-

A thorough and extensive search of scientific literature and chemical databases has revealed no specific published data for the chemical compound 2(3H)-Furanone, 5-ethyldihydro-3-phenyl- . Consequently, it is not possible to generate a scientifically accurate article with detailed research findings, particularly concerning its advanced spectroscopic characterization and structural elucidation as requested.

The specific analytical method mentioned, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry/Time-of-Flight Mass Spectrometry (GC-MS/TOFMS), is a powerful technique for the analysis of volatile and semi-volatile organic compounds. Scientific literature extensively covers the application of this method for profiling various furanone derivatives in diverse matrices such as food, beverages, and environmental samples. This technique allows for the identification and quantification of these compounds, which are often significant contributors to flavor and aroma.

However, without specific studies on 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-, any attempt to detail its volatile profiling using HS-SPME or to present its structural elucidation would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing solely on this compound cannot be provided.

Computational Chemistry and Molecular Modeling in Furanone Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of furanone systems. globalresearchonline.netresearchgate.net These calculations provide valuable information about molecular orbitals, charge distribution, and various electronic properties that govern the chemical behavior of these compounds.

Detailed research on furan (B31954) and its derivatives has shown that methods like DFT with the B3LYP functional can yield reliable data on molecular geometries, vibrational frequencies, and electronic spectra. globalresearchonline.net For a molecule like 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-, such calculations would typically involve optimizing the molecular geometry to find the most stable arrangement of atoms. From this optimized structure, a range of electronic properties can be calculated.

Key Electronic Properties Calculated for Furanone Derivatives:

| Property | Description | Significance in Reactivity Prediction |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule. | Predicts the ability of the molecule to act as an electron acceptor. |

| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. | Indicates the ease with which the molecule can be oxidized. |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | Influences solubility, intermolecular interactions, and the overall polarity of the molecule. |

This table is illustrative and based on typical quantum chemical calculations for organic molecules.

By analyzing these properties, researchers can predict the most likely sites for electrophilic and nucleophilic attack, the molecule's stability, and its potential to participate in various chemical reactions. For instance, the presence of the phenyl and ethyl groups on the furanone ring would significantly influence the electron distribution and, consequently, the reactivity of 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-.

Conformational Analysis and Molecular Dynamics Simulations of Furanone Systems

The three-dimensional structure and flexibility of furanone derivatives are critical to their function, particularly in biological systems. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the potential shapes a molecule can adopt and its dynamic behavior over time. nih.gov

Conformational analysis of the furanone ring, which is a five-membered ring, reveals that it is not planar and can adopt various puckered conformations. The substituents on the ring, such as the ethyl and phenyl groups in 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-, will have a significant impact on the preferred conformation due to steric and electronic effects.

Molecular dynamics simulations provide a deeper understanding of the conformational landscape by simulating the movement of atoms in the molecule over a period of time. researchgate.net These simulations can reveal the stability of different conformers, the energy barriers between them, and how the molecule's shape changes in different environments, such as in a solvent or when interacting with a biological target. nih.gov For example, MD simulations of marine-derived furanones targeting quorum-sensing receptors have demonstrated that the stability of the ligand-protein complex is crucial for its inhibitory activity. nih.gov Metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often used to analyze the stability and flexibility of the molecule during the simulation. nih.gov

Theoretical Prediction of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic parameters, which can be invaluable for the identification and characterization of newly synthesized compounds. Techniques like DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. globalresearchonline.netnih.gov

Predicted Spectroscopic Data for Furanone Derivatives:

| Spectroscopic Technique | Predicted Parameters | Significance |

| ¹H and ¹³C NMR | Chemical shifts (δ) | Helps in the assignment of protons and carbons in the molecular structure. Quantum chemical calculations of NMR properties can be a helpful auxiliary tool for unequivocal structure assignment. nih.gov |

| Infrared (IR) Spectroscopy | Vibrational frequencies (cm⁻¹) | Predicts the positions of characteristic absorption bands, such as the C=O stretch of the lactone ring and vibrations of the phenyl group, aiding in functional group identification. globalresearchonline.net |

| UV-Vis Spectroscopy | Electronic transitions (λ_max) | Provides information about the electronic structure and the presence of chromophores. The π→π* transition is a common type observed in furanone systems. globalresearchonline.net |

This table is illustrative and based on theoretical spectroscopic studies of furan and its derivatives. globalresearchonline.net

For 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-, theoretical calculations could predict the ¹H and ¹³C NMR spectra, helping to assign the signals for the protons and carbons of the ethyl and phenyl groups, as well as the furanone ring. Similarly, the predicted IR spectrum would show a characteristic strong absorption for the carbonyl group of the γ-lactone ring. Comparing these predicted spectra with experimental data can confirm the structure of the synthesized molecule.

Computational Docking and Ligand-Protein Interaction Studies for Furanone Derivatives in Biological Contexts

Computational docking is a key technique in drug discovery and molecular biology, used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein. springernature.com This method is widely applied to study the interactions of furanone derivatives with biological targets to understand their mechanism of action and to design more potent and selective inhibitors. nih.govijper.org

The process involves placing the ligand in the active site of the protein and calculating a "docking score," which estimates the binding affinity. ijper.org Studies on furan-azetidinone hybrids as potential inhibitors of E. coli enzymes, for instance, have used docking to identify key binding interactions. ijper.org Similarly, marine-derived furanones have been docked into quorum-sensing receptors to elucidate their inhibitory mechanisms. nih.gov

Following docking, the ligand-protein complex is often subjected to molecular dynamics simulations to assess its stability and to analyze the interactions in more detail. nih.gov Key interactions that are typically analyzed include:

Hydrogen bonds: These are crucial for the specificity and stability of the ligand-protein complex.

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and the protein, which are important for binding.

π-π stacking: Interactions between aromatic rings, such as the phenyl group in 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-, and aromatic residues in the protein's active site. ijper.org

These studies provide a molecular basis for the biological activity of furanone derivatives and guide the design of new compounds with improved therapeutic potential. For 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-, docking studies could be employed to screen for potential protein targets and to understand the structural basis of its activity if it were to be investigated as a biologically active agent.

Biological Activities and Mechanistic Pathways of Furanone Derivatives

Antimicrobial and Antifungal Efficacy of Furanone Structures

Furanone derivatives have been extensively studied for their potent antimicrobial and antifungal properties. nih.govnih.govresearchgate.net Research has demonstrated that these compounds can be effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govnih.govmdpi.com

One study highlighted a 2(5H)-furanone derivative, F105, which demonstrated highly selective activity against Gram-positive bacteria such as Staphylococcus aureus, S. epidermidis, Bacillus cereus, and Micrococcus luteus. nih.gov This compound was found to be ineffective against Gram-negative bacteria, a selectivity attributed to differences in cell wall structure and permeability. nih.govresearchgate.net The mechanism of action for F105 involves the induction of reactive oxygen species (ROS) and subsequent damage to intracellular proteins. nih.gov

In the realm of antifungal agents, derivatives of 3-phenyl-2H,5H-furan-2-one have shown significant promise. nih.govnih.gov A series of 3-(substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones, which are related to the natural product (-)-incrustoporine, were synthesized and evaluated. nih.gov Compounds featuring halogen substituents on the phenyl ring exhibited particularly strong antifungal effects against filamentous fungi like Aspergillus fumigatus. nih.gov The activity of the most potent derivative, 3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one, was found to be comparable to the standard antifungal drug Amphotericin B. nih.gov Similarly, another study found that a 3-phenyl-5-methyl-2H,5H-furan-2-one derivative was more active in terms of µg/mL against Absidia corymbifera than the standard drug ketoconazole. nih.gov

The antimicrobial activity often depends on the specific substitutions on the furanone ring. For instance, halogenated furanones are known to be effective inhibitors of quorum sensing, a cell-to-cell communication mechanism in bacteria, which can reduce the production of virulence factors. sci-hub.stoup.com

| Furanone Derivative Class | Target Organism(s) | Observed Effect | Reference |

|---|---|---|---|

| Chlorinated 2(5H)-furanone (F105) | Gram-positive bacteria (e.g., S. aureus) | Repressed growth and bactericidal activity. | nih.gov |

| 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones | Aspergillus fumigatus | High antifungal effect, comparable to Amphotericin B. | nih.gov |

| 3-Phenyl-5-methyl-2H,5H-furan-2-ones | Absidia corymbifera | Activity matched or exceeded that of ketoconazole. | nih.gov |

| Pyrazole-based 2(3H)-furanone | Staphylococcus aureus, Haemophilus, Candida albicans | Potent growth inhibition. | nih.gov |

| Halogenated Furanones | Various bacteria (e.g., P. aeruginosa) | Inhibition of quorum sensing and biofilm formation. | sci-hub.stoup.com |

Investigations into Anticancer Potential and Associated Molecular Mechanisms (e.g., Eag-1 channel inhibition)

The anticancer properties of furanone derivatives are a significant area of research, with various compounds demonstrating cytotoxicity against several cancer cell lines. researchgate.netnih.govnih.gov One of the key molecular mechanisms under investigation is the inhibition of the Ether-à-go-go-1 (Eag1) potassium channel. ccij-online.orgccij-online.org

The Eag1 channel is a voltage-gated potassium channel that is overexpressed in a high percentage of human tumors while having very restricted expression in healthy tissues outside the brain. nih.gov This differential expression makes it an attractive target for cancer therapy. Inhibition of Eag1 has been shown to reduce tumor growth. nih.govnih.gov Theoretical studies using docking simulations have evaluated the interaction between various furanone derivatives and the Eag1 channel. ccij-online.orgccij-online.org These studies suggest that certain furanone derivatives could act as potent Eag1 inhibitors, potentially more so than known inhibitors like astemizole. ccij-online.orgccij-online.org The interaction involves different amino acid residues on the protein surface, and some furanone derivatives show a lower inhibition constant (Ki), indicating a stronger binding affinity. ccij-online.orgccij-online.org

Beyond Eag1 inhibition, other furanone-based compounds have shown anticancer activity through different mechanisms. For example, new bis-2(5H)-furanone derivatives were found to exhibit significant inhibitory activity against C6 glioma cells. nih.gov Mechanistic studies revealed that the lead compound induced cell cycle arrest at the S-phase and interacted significantly with DNA, suggesting that DNA may be a potential target. nih.gov Other studies on 5-arylated 2(5H)-furanones and 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones have also reported cytotoxicity against cancer cell lines, although some have shown low toxicity against normal cells. researchgate.netresearchgate.netnih.gov

| Furanone Derivative | Cancer Cell Line | Proposed Mechanism | Reference |

|---|---|---|---|

| Various Furanone Derivatives | Theoretical model for cancer cells | Inhibition of Eag-1 potassium channel. | ccij-online.orgccij-online.org |

| Bis-2(5H)-furanone derivatives | C6 glioma cells | Cell cycle arrest at S-phase; DNA interaction. | nih.gov |

| 5-Arylated 2(5H)-furanones | Murine colon cancer (MAC 13, MAC 16) | Cytotoxicity (IC50 range of 30-50 µM). | nih.gov |

| 3-(4-nitrobezylidine)-5-phenylfuran-2(3H)-one derivatives | Breast carcinoma (MCF-7) | Inhibitory cytotoxic activity. | researchgate.net |

| 4,5-diaryl-3-hydroxy-2(5H)-furanones | Prostate cancer (PC3) | Anti-proliferation activity. | nih.gov |

Interactions with Biological Macromolecules and Cellular Targets

The biological effects of furanone derivatives are mediated by their interactions with various biological macromolecules and cellular components. nih.gov These interactions are fundamental to their mechanisms of action, including their antimicrobial and anticancer activities.

A primary target for some furanone derivatives is cellular DNA. Studies on bis-2(5H)-furanone compounds have shown that they can significantly interact with DNA from C6 glioma cells, as demonstrated by fluorescence emission and circular dichroism spectra. nih.gov This interaction is believed to be a key part of their anticancer mechanism, leading to cell cycle arrest. nih.gov

Proteins are another major class of macromolecules targeted by furanones. The inhibition of the Eag-1 potassium channel is a prime example of a specific protein-ligand interaction. ccij-online.orgccij-online.org In the context of antimicrobial activity, the furanone derivative F105 has been shown to nonspecifically interact with a number of intracellular proteins in S. aureus. nih.govresearchgate.net This interaction, coupled with the induction of ROS, leads to protein damage and contributes to the compound's bactericidal effect. nih.gov The covalent modification of proteins is also a possible mechanism, as some furanone structures can act as Michael acceptors. sci-hub.st

Furthermore, furanones can interfere with complex cellular processes by targeting key enzymes. For example, some derivatives have been evaluated for their ability to inhibit HIV-1 integrase. nih.gov The ability of these small molecules to penetrate bacterial cells, particularly Gram-positive bacteria, and accumulate intracellularly is crucial for their activity. nih.govresearchgate.net

Role as Chemical Signals and Modulators in Biological Systems

Furanone compounds play a vital role in nature as signaling molecules, particularly in the context of bacterial cell-to-cell communication, or quorum sensing (QS). nih.gov The chemical properties of furanones, such as their solubility and volatility, make them ideal for signaling. nih.gov

Halogenated furanones, originally isolated from the marine alga Delisea pulchra, are well-known for their ability to inhibit QS in Gram-negative bacteria. sci-hub.stnih.gov They can interfere with the signaling pathways that bacteria use to coordinate group behaviors, such as biofilm formation and virulence factor production. sci-hub.stoup.com By disrupting these communication systems, furanones can act as anti-infective agents without directly killing the bacteria, which may reduce the likelihood of resistance development. sci-hub.st Synthetic furanones have been shown to interfere with N-acyl homoserine lactone (AHL) signals, displacing them from their receptor proteins and thereby suppressing QS-dependent gene expression. oup.com

Furanones also act as signaling molecules in Gram-positive bacteria. Two 2[5H]-furanones produced by Lactobacillus helveticus have been implicated in the regulation of autolysis, a process of self-digestion that is important in cheese ripening. nih.govresearchgate.netnih.gov These furanones, released under stress conditions, appear to induce the activity of autolysins, enzymes that break down the bacterial cell wall. nih.govnih.gov This suggests a role for furanones in programmed cell death and the release of intracellular enzymes in certain bacterial populations. nih.gov

Stereoisomeric Differences in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of many compounds, including furanone derivatives. nih.govbiomedgrid.com Since biological systems, such as enzymes and receptors, are chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. biomedgrid.com

This principle has been observed in the synthesis and evaluation of various furanone compounds. For instance, in the synthesis of novel chiral 2(5H)-furanone sulfones, compounds were initially produced as mixtures of diastereomers differing in the configuration at the C-5 position of the lactone ring. nih.gov The separation of these stereoisomers is often necessary because they can exhibit significantly different biological activities.

A study on nature-inspired 3-Br-acivicin, which contains a furanone-like isoxazoline (B3343090) ring, clearly demonstrated the impact of stereochemistry on antimalarial activity. nih.gov Only the isomers with the natural (5S, αS) configuration displayed significant activity against Plasmodium falciparum. The other isomers were either much less potent or completely inactive. nih.gov This stereoselectivity was attributed to the potential uptake of the active isomers by a specific L-amino acid transport system in the parasite. While the interaction with the target enzyme was affected by stereochemistry for some derivatives, the primary driver of the difference in whole-cell activity was suggested to be stereoselective transport across the cell membrane. nih.gov These findings underscore the importance of controlling stereochemistry in the design and synthesis of biologically active furanone derivatives to optimize their therapeutic effects.

Structure Activity Relationship Sar Studies of 2 3h Furanone, 5 Ethyldihydro 3 Phenyl and Its Analogs

Correlating Structural Modifications of Furanone Derivatives with Observed Biological Responses

SAR studies on analogs of 2(3H)-furanone, 5-ethyldihydro-3-phenyl- have revealed critical insights into the influence of substituents on their biological effects, particularly their analgesic and anticonvulsant activities.

For analgesic properties, research on γ-butyrolactones with a phenyl group at the 3-position has demonstrated that the nature and position of substituents on this aromatic ring are pivotal. derpharmachemica.com The introduction of electron-withdrawing groups, such as halogens, or electron-donating groups, like hydroxyl and methoxy (B1213986), can significantly enhance analgesic activity. derpharmachemica.com This suggests that both electronic and steric factors of the substituent on the phenyl ring play a role in the interaction with the biological target, which is hypothesized to be the cyclooxygenase (COX) enzyme. derpharmachemica.com

Specifically, compounds with halogen, hydroxyl, and methoxy substitutions on the phenyl ring have shown a notable increase in their ability to prolong the reaction time to pain stimuli in preclinical models. derpharmachemica.com This indicates that these modifications may lead to more effective inhibition of prostaglandin (B15479496) synthesis, which is a key mechanism in pain and inflammation pathways. derpharmachemica.com

In the context of anticonvulsant activity, studies on a broader range of γ-butyrolactones have highlighted the importance of alkyl substitutions at both the α- (or 3-) and γ- (or 5-) positions. While the parent compound has a phenyl group at the 3-position, related studies on alkyl-substituted lactones provide valuable insights. For instance, maximal anticonvulsant activity is often observed when the total number of carbon atoms in the alkyl substituents at the α-position is between three and four. nih.gov

Furthermore, substitutions at the γ-position, where the ethyl group is located in the target compound, are also crucial. The size and nature of the substituent at this position can modulate the anticonvulsant profile. For example, the presence of γ-dimethyl groups can increase the convulsant potency of a β-substituted lactone and can even convert an α-substituted anticonvulsant into a convulsant. nih.gov This underscores the delicate balance of substitutions required to achieve the desired therapeutic effect.

The following table summarizes the general SAR findings for analgesic γ-butyrolactone derivatives with a 3-phenyl substituent:

| Modification on 3-Phenyl Ring | Observed Effect on Analgesic Activity |

| Unsubstituted | Baseline activity |

| Halogen (e.g., Cl, Br) | Increased activity |

| Hydroxyl (-OH) | Increased activity |

| Methoxy (-OCH3) | Increased activity |

This table is a generalized representation based on qualitative SAR descriptions. derpharmachemica.com

The Influence of Stereochemistry on Functional Properties

Stereochemistry is a critical determinant of the biological activity of chiral molecules like 2(3H)-furanone, 5-ethyldihydro-3-phenyl-, which possesses chiral centers at both the C3 and C5 positions. The spatial arrangement of the phenyl and ethyl groups can significantly impact the compound's interaction with its biological targets, leading to differences in potency and efficacy between stereoisomers.

While specific stereochemical studies on 5-ethyldihydro-3-phenyl-2(3H)-furanone are not extensively detailed in the provided search results, the broader class of furanone and butyrolactone derivatives offers compelling evidence for the importance of chirality. For instance, in a study of butyrolactone I analogs as PTP1B inhibitors, the enantiomers of a synthesized derivative displayed different inhibitory concentrations (IC50 values). nih.gov Molecular docking simulations in that study suggested that the chirality at the C4 position (equivalent to the C5 position in the target compound's nomenclature) influenced the inhibitory effect. nih.gov

In another example involving spirocyclopropyl-γ-butyrolactones, the stereochemistry of a methyl substituent relative to the carbonyl group determined whether the compound potentiated or blocked GABA-induced chloride currents. nih.gov The cis isomer acted as a potentiator (anticonvulsant effect), while the trans isomer was a blocker (convulsant effect). nih.gov This demonstrates that even subtle changes in the three-dimensional structure can lead to opposing biological activities.

These findings strongly suggest that the (3R, 5S), (3S, 5R), (3R, 5R), and (3S, 5S) stereoisomers of 2(3H)-furanone, 5-ethyldihydro-3-phenyl- would likely exhibit distinct pharmacological profiles. The precise orientation of the phenyl and ethyl groups would dictate the binding affinity and orientation within the active site of a target protein, thereby influencing the biological response.

The following table illustrates the potential impact of stereochemistry based on findings from related compounds:

| Stereoisomer Configuration (Hypothetical) | Potential Functional Property |

| Isomer A | Potent Agonist/Inhibitor |

| Isomer B | Weak Agonist/Inhibitor |

| Isomer C | Antagonist |

| Isomer D | Inactive |

This table is a hypothetical representation to illustrate the principle of stereochemical influence on biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furanone Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For furanone and γ-butyrolactone derivatives, QSAR studies have been employed to predict their therapeutic potential and to guide the design of new analogs with enhanced activity.

While a specific QSAR model for 2(3H)-Furanone, 5-ethyldihydro-3-phenyl- was not identified in the search results, studies on related furanone derivatives provide a framework for how such a model could be developed. For example, a QSAR study on α-benzylidene-γ-lactone derivatives as antifungal agents revealed a strong correlation between the molecular structures and their activity against Botrytis cinerea. nih.gov The generated model, which had a high correlation coefficient (R² = 0.961), indicated that the antifungal activity was influenced by the presence of electron-withdrawing substituents at specific positions. nih.gov

In the context of anticonvulsant activity, a study on various γ-butyrolactone derivatives found a statistically significant difference in the mean log P (a measure of lipophilicity) values between active and inactive compounds in the maximal electroshock test. nih.gov This suggests that lipophilicity is a key descriptor that would likely be important in a QSAR model for anticonvulsant γ-butyrolactones.

A typical QSAR study involves the calculation of various molecular descriptors for a series of compounds, which can be categorized as:

Electronic descriptors: These describe the distribution of electrons in the molecule (e.g., partial charges, dipole moment).

Steric descriptors: These relate to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., log P).

Topological descriptors: These are numerical representations of the molecular structure.

Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that correlates a selection of these descriptors with the observed biological activity.

The following table presents key parameters often used in QSAR modeling:

| QSAR Parameter | Description |

| n | Number of compounds in the dataset |

| R² (Coefficient of Determination) | A measure of how well the model fits the data (values closer to 1 are better) |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model (values closer to 1 are better) |

| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors |

A successful QSAR model for 2(3H)-Furanone, 5-ethyldihydro-3-phenyl- and its analogs would enable the prediction of the biological activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process.

Natural Occurrence, Biogenesis, and Ecological Roles

Identification and Chemical Profiling in Natural Product Matrices (e.g., Food and Plant Extracts)

The γ-butyrolactone (GBL) structural motif is widespread in nature and has been identified in a variety of natural sources, including food and plant extracts. For instance, GBL itself has been detected as a naturally occurring component in some unadulterated wines. While the specific subject compound has not been explicitly identified, numerous other substituted furanones are key aroma and flavor components in a wide array of fruits, vegetables, and processed foods.

Furanones are well-known contributors to the sensory profiles of many foods, often imparting sweet, fruity, or caramel-like aromas. For example, different isomers and derivatives of furanone are significant in the flavor of strawberries, pineapples, and tomatoes. Their formation in processed foods is often linked to the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.

Given the prevalence of both the furanone core and phenyl-containing compounds (derived from amino acids like phenylalanine) in plants, it is plausible that 2(3H)-Furanone, 5-ethyldihydro-3-phenyl- could exist as a minor or yet unidentified component in certain natural product matrices. Its detection would likely require sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) tailored for the identification of trace volatile and semi-volatile compounds.

Table 1: Examples of Naturally Occurring Furanone Derivatives in Food and Plants

| Compound Name | Natural Source(s) | Associated Aroma/Flavor |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) | Strawberries, Pineapple, Tomato | Caramel, Fruity, Sweet |

| 4,5-Dimethyl-3-hydroxy-2(5H)-furanone (Sotolon) | Fenugreek, Sherry wine, Maple syrup | Curry, Nutty, Maple |

| 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | Coffee, Tobacco | Maple, Caramel |

| γ-Butyrolactone | Wine | Faint, Oily |

This table presents examples of related furanone compounds to illustrate their prevalence and sensory importance.

Elucidation of Biogenic Pathways and Microbial Transformation of Furanones

The biogenesis of the furanone ring itself is understood to occur through several metabolic pathways. In Streptomyces, for example, the biosynthesis of A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), a microbial hormone, involves the condensation of a β-ketoacyl-acyl carrier protein with dihydroxyacetone phosphate. This highlights a pathway for the formation of the γ-butyrolactone ring from common metabolic precursors.

For a compound like 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-, a hypothetical biogenic pathway would need to account for the incorporation of the ethyl and phenyl groups. The phenyl group is almost certainly derived from the aromatic amino acid L-phenylalanine. Phenylalanine is a central node in plant metabolism, serving as a precursor to a vast array of secondary metabolites, including phenylpropanoids, flavonoids, and lignin. frontiersin.org

A plausible biosynthetic route could involve the following steps:

Precursor Formation: Activation of a phenylalanine-derived molecule (e.g., phenylacetyl-CoA or a related phenylpropanoid).

Chain Elongation: Condensation of this activated phenyl-containing unit with a short-chain carboxylic acid derivative to build the carbon skeleton.

Reduction and Cyclization: A series of reduction and enzymatic cyclization steps to form the substituted γ-butyrolactone ring.

Microbial transformation is another potential route for the formation of such furanones. Microorganisms possess a diverse array of enzymes capable of modifying organic molecules. It is conceivable that a simpler, naturally occurring furanone or a phenylalanine-derived precursor could be transformed by microbial action in soil, decaying plant matter, or during fermentation processes to yield 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-.

Contribution to Volatile Organic Compound (VOC) Profiles in Biological and Environmental Systems

For example, certain furanones function as pheromones in insects. The volatile nature of these compounds allows them to be transmitted through the air to convey information between individuals of the same species. In plants, furanones and other VOCs can attract pollinators, deter herbivores, or act as airborne signals to neighboring plants about pest attacks.

Given its structure, 2(3H)-Furanone, 5-ethyldihydro-3-phenyl- is likely to be a semi-volatile compound. If produced by a plant or microorganism, it would contribute to the chemical signature of that organism. Its ecological role would depend on its specific biological activity. For instance, many phenylpropanoid-derived VOCs exhibit antimicrobial or insecticidal properties. The combination of the furanone lactone ring—a feature present in some signaling molecules—and the phenyl group from the phenylpropanoid pathway suggests that this compound could potentially have a role in plant defense or microbial communication. However, without direct experimental evidence, its specific contribution to any VOC profile and its ecological function remain speculative.

Advanced Analytical Applications and Method Development in Furanone Research

Methodological Advances for Trace-Level Analysis of Furanones in Complex Samples

The accurate quantification of furanones at trace levels is crucial for understanding their roles in various chemical and biological systems. The analysis of these compounds in complex matrices, such as food and environmental samples, often requires sophisticated analytical techniques that offer high sensitivity and selectivity.

Recent advancements in analytical instrumentation have enabled the detection of furanone derivatives at increasingly lower concentrations. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the trace-level analysis of these compounds. researchgate.netunimi.itnih.gov For instance, a sensitive and specific GC-MS method using selective ion monitoring has been developed for the quantification of γ-butyrolactone in biological matrices, achieving a limit of detection of 0.34 μg/ml. researchgate.net Furthermore, the use of stir bar sorptive extraction (SBSE) coupled with thermal desorption and GC-MS has proven effective for the detection of γ-butyrolactone in complex food matrices, with recovery rates ranging from 85% to 95%. unimi.it

For less volatile or thermally labile furanone derivatives, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers excellent sensitivity and specificity. nih.gov This technique has been successfully applied to the simultaneous quantification of γ-hydroxybutyrate and its precursors, including γ-butyrolactone, in various beverages with limits of detection in the sub-μg/mL range. nih.gov The development of such methods is critical for ensuring food safety and for studying the occurrence and fate of furanone compounds in diverse environments.

Table 1: Comparison of Analytical Methods for Trace-Level Furanone Analysis

| Analytical Technique | Sample Matrix | Limit of Detection (LOD) | Key Advantages |

| SBSE-TD/GC/MS | Food Products | Not explicitly stated, but high sensitivity reported | High recovery, suitable for complex matrices |

| GC-MS with SIM | Biological Fluids | 0.34 µg/mL | High sensitivity and specificity |

| UHPLC-MS/MS | Beverages | 0.2 µg/mL for GBL | Fast analysis, overcomes in-source dissociation |

Application of Isotopic Labeling and Metabolic Tracing Techniques in Furanone Research

Isotopic labeling is a powerful technique for elucidating metabolic pathways and reaction mechanisms. nih.govosti.govresearchgate.net By introducing atoms with a different neutron count (isotopes) into a molecule, researchers can trace the journey of that molecule through a biological or chemical system. nih.gov This approach has been instrumental in understanding the biosynthesis of various natural products, including those with structures related to 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-.

In the context of furanone research, stable isotope labeling, in conjunction with mass spectrometry, allows for the detailed investigation of metabolic fluxes. nih.gov For example, stable isotope-labeled compounds have been used as tracers to quantitatively analyze the metabolic flux of phenylpropanoid metabolites in plant tissues. nih.gov This methodology involves treating the biological system with a labeled precursor, such as L-phenyl-d(5)-alanine, and monitoring the incorporation of the isotope into downstream metabolites over time using LC-MS. nih.gov Such studies provide valuable insights into the rates of formation and conversion of specific compounds within a metabolic network. nih.gov

Furthermore, isotopic labeling can be employed to identify the metabolic sources of furanone compounds. By feeding an organism a labeled precursor and analyzing the resulting metabolome, it is possible to identify all the downstream products derived from that precursor. osti.gov This approach, combining stable isotope labeling with advanced mass spectrometry and computational tools, has been used to map the phenylalanine-derived metabolome in plants. osti.gov Given that the phenyl group in 2(3H)-Furanone, 5-ethyldihydro-3-phenyl- likely originates from phenylalanine, these techniques are highly relevant for understanding its biosynthesis. Isotope ratio mass spectrometry (IRMS) has also been utilized to trace the origins of γ-butyrolactone by analyzing its carbon isotopic signature, which can vary depending on the synthetic pathway and precursors used. nih.gov

Table 2: Applications of Isotopic Labeling in Metabolic Research of Related Compounds

| Isotopic Label | Precursor | Analyzed Compound(s) | Analytical Technique | Research Focus |

| d5 | L-phenylalanine | Phenylpropanoid metabolites | LC-MS | Metabolic flux analysis |

| 13C | Not specified | γ-butyrolactone | GC/C/IRMS | Source determination |

| 13C, 14C, 18O, D | Various | Combustion products | Various | Elucidation of reaction pathways |

Development of Advanced Separation Techniques for Chiral and Positional Isomers

The separation of isomers, particularly chiral and positional isomers, is a significant challenge in analytical chemistry. For a compound like 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-, both chirality (at positions 3 and 5 of the furanone ring) and the potential for positional isomers of the phenyl group (ortho, meta, para) necessitate the use of advanced separation techniques.

Chiral chromatography is the primary method for separating enantiomers. nih.govgcms.cz Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be equipped with chiral stationary phases (CSPs) to achieve enantioselective separation. For γ-butyrolactone derivatives, chiral GC using cyclodextrin-based stationary phases has been shown to be effective. nih.gov The choice of the cyclodextrin (B1172386) derivative and the operating conditions are critical for achieving optimal separation. Chiral HPLC is another widely used technique, offering a broad range of commercially available CSPs that can separate a wide variety of racemic compounds. researchgate.netnih.gov

The separation of positional isomers of aromatic compounds often relies on exploiting subtle differences in their physicochemical properties. Reversed-phase HPLC is a common approach, and the choice of stationary phase can significantly impact selectivity. rsc.org For phenyl-substituted compounds, stationary phases that can engage in π-π interactions, in addition to hydrophobic interactions, can be particularly effective. researchgate.net Techniques such as fractional distillation under reduced pressure and fractional crystallization have also been historically used for the separation of ortho-, meta-, and para-phenylphenols, which are structurally analogous to potential positional isomers of the target furanone. google.com Modern chromatographic techniques, however, generally offer superior resolution and efficiency for the analytical separation of such isomers. rsc.orgresearchgate.net

Table 3: Overview of Separation Techniques for Isomers of Related Compounds

| Isomer Type | Compound Class | Separation Technique | Stationary Phase/Method Detail |

| Chiral | γ-Butyrolactone derivatives | Gas Chromatography (GC) | 2,3-di-O-methyl-6-O-tert.-butyldimethylsilyl-β-cyclodextrin |

| Chiral | General | High-Performance Liquid Chromatography (HPLC) | Various Chiral Stationary Phases (CSPs) |

| Positional | Aminophenol isomers | Reversed-Phase HPLC | Polystyrene-divinylbenzene column |

| Positional | Phenylphenols | Fractional Distillation | Reduced pressure |

Emerging Research Frontiers and Future Academic Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems for Furanone Scaffolds

The efficient and stereoselective synthesis of furanone scaffolds is a primary focus of modern organic chemistry. Researchers are moving beyond traditional methods to develop more sustainable and versatile catalytic systems.

Recent advancements include the use of binary catalytic systems, such as the combination of Rh(II) and Pd(0) catalysts, which facilitate a cyclization/allylic alkylation cascade to produce highly substituted 3(2H)-furanones under mild conditions. organic-chemistry.org This method demonstrates high chemo-, regio-, and stereoselectivity. Gold-catalyzed cyclizations of specific precursors like 2-oxo-3-butynoic esters also offer an efficient route to substituted 3(2H)-furanones. organic-chemistry.org

Metal-free catalysis is another burgeoning area, presenting an environmentally benign alternative. nih.gov Base-catalyzed reactions of α-hydroxy ketones with cyano compounds, for example, can yield tetrasubstituted furans without the need for expensive and potentially toxic metal catalysts. nih.gov Furthermore, novel approaches using simple protocols, such as the cycloisomerization of allenic hydroxyketones in water, highlight a shift towards greener chemistry in furanone synthesis. organic-chemistry.org The development of platform chemicals, like 5-hydroxy-2(5H)-furanone derived from biomass, is also poised to revolutionize the synthesis of C4 chemicals, including various furanone derivatives. chemrxiv.org

| Catalytic System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Rh(II)/Pd(0) Binary System | Cyclization/Allylic Alkylation Cascade | High chemo-, regio-, and stereoselectivity; Mild conditions | organic-chemistry.org |

| Gold (Au) Catalysts | Cycloisomerization/Cyclization | Mild reaction conditions, efficient for substituted furanones | organic-chemistry.orgresearchgate.net |

| Copper (Cu) Catalysts | Tandem Oxa-Nazarov Cyclization | Facile synthesis of dihalogenated furanones | organic-chemistry.org |

| Base-Catalyzed (Metal-Free) | Reaction of α-hydroxy ketones and cyano compounds | Avoids expensive/toxic metals, good functional group tolerance | nih.gov |

| Aqueous (Catalyst-Free) | Cycloisomerization of allenic hydroxyketones | Environmentally friendly (uses water as solvent), no metal catalyst required | organic-chemistry.org |

Integration with Systems Biology and Omics Approaches in Furanone Studies

To fully comprehend the complex biological activities of furanone derivatives, researchers are beginning to integrate systems biology and multi-omics approaches. frontiersin.org These methodologies offer a holistic view of the molecular interactions within a biological system, moving beyond the traditional "one molecule, one target" paradigm. frontiersin.orgmdpi.com

By combining genomics, transcriptomics, proteomics, and metabolomics, scientists can elucidate the comprehensive cellular response to a furanone compound. For instance, treating a bacterial or cancer cell line with a bioactive furanone and subsequently analyzing changes across these different molecular layers can reveal the compound's mechanism of action, identify off-target effects, and uncover novel therapeutic targets. griffith.edu.aue-enm.org

Metabolomics, in particular, is a powerful tool in this context, as metabolites represent the downstream output of genomic and proteomic processes. griffith.edu.au By profiling the metabolic fingerprints of cells exposed to a furanone derivative, researchers can gain insights into the specific pathways being perturbed. This systems-level understanding is crucial for optimizing lead compounds, predicting potential toxicities, and designing more effective therapeutic strategies based on furanone scaffolds. frontiersin.orgmdpi.com While direct, large-scale omics studies on 2(3H)-Furanone, 5-ethyldihydro-3-phenyl- are still emerging, the application of these approaches to the broader furanone class is a significant future perspective.

Potential in Advanced Materials Science and Sensor Development

The unique chemical properties of the furanone ring are also being explored for applications beyond biology and medicine, particularly in materials science and analytical chemistry. The development of sensors for the detection of specific furanones is an area of active research, driven by the importance of these compounds as flavor and aroma components in the food industry.

A notable example is the creation of a fluorescence detection method for 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key aroma compound. mdpi.com This sensor is based on fluorescence resonance energy transfer (FRET) and competitive host-guest recognition, demonstrating the potential for furanone structures to be integrated into sophisticated analytical devices. mdpi.commdpi.com Such sensors could be used for quality control in food production.

The reactivity of the furanone lactone ring and the potential for functionalization at various positions also suggest future applications in polymer chemistry and advanced materials. The ability to act as monomers or to be grafted onto polymer backbones could lead to the development of novel biodegradable materials or functional polymers with specific recognition or catalytic properties. As research continues, the translation of the fundamental chemistry of furanones into tangible applications in materials science represents a promising and largely untapped frontier.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2(3H)-furanone derivatives, and how can they be adapted for 5-ethyldihydro-3-phenyl substitution?

- Methodological Answer : The synthesis of 2(3H)-furanone derivatives often involves cyclization of γ-keto acids or intramolecular esterification. For 5-ethyl-3-phenyl substitution, a modified Claisen condensation using ethyl acetoacetate and benzaldehyde derivatives can yield the desired γ-keto acid intermediate. Subsequent lactonization under acidic conditions (e.g., H₂SO₄ or p-TsOH) forms the furanone ring . Key challenges include controlling regioselectivity and minimizing byproducts like open-chain esters.

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish stereoisomers in dihydrofuranones?

- Methodological Answer : H and C NMR are critical for stereochemical analysis. For example, coupling constants () between protons on adjacent carbons in the lactone ring (e.g., C4 and C5) reveal axial/equatorial conformations. In 5-ethyldihydro-3-phenyl derivatives, the phenyl group’s anisotropic effects cause distinct chemical shifts for diastereomers. 2D techniques like NOESY or COSY can confirm spatial proximity of substituents .

Q. What spectral databases or techniques are recommended for characterizing dihydrofuranones?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with polar columns (e.g., HP-FFAP) resolves volatile lactones, while high-resolution mass spectrometry (HRMS) confirms molecular formulas. NIST Chemistry WebBook provides reference spectra for common furanones, though analogs like 5-pentyldihydro-2(3H)-furanone (CAS 104-61-0) may require extrapolation . Infrared (IR) spectroscopy identifies lactone carbonyl stretches (~1770 cm⁻¹) and hydroxyl groups if present .

Advanced Research Questions

Q. How can contradictory data in stereochemical assignments be resolved during synthesis?

- Methodological Answer : Discrepancies between computational predictions (e.g., DFT-optimized geometries) and experimental NMR/X-ray data often arise from dynamic ring puckering. For 5-ethyldihydro-3-phenyl derivatives, variable-temperature NMR can reveal conformational exchange. X-ray crystallography is definitive but requires high-purity crystals. Alternatively, chiral derivatization (e.g., Mosher’s esters) coupled with HPLC separates enantiomers .

Q. What computational tools predict physicochemical properties of substituted dihydrofuranones?

- Methodological Answer : Quantum chemistry software (e.g., Gaussian, ORCA) calculates dipole moments, logP, and solubility. Quantitative Structure-Property Relationship (QSPR) models trained on lactone datasets (e.g., using topological polar surface area or hydrogen-bond donors) predict bioavailability. Neural networks, as implemented in CC-DPS, optimize parameters like melting points or vapor pressure for novel analogs .

Q. What strategies mitigate byproduct formation in large-scale lactonization reactions?

- Methodological Answer : Byproducts like oligomers or dehydration products arise from prolonged heating. Kinetic control via microwave-assisted synthesis reduces reaction times. Catalytic systems (e.g., Sc(OTf)₃) enhance lactonization efficiency at lower temperatures. For 3-phenyl derivatives, steric hindrance from the aryl group minimizes dimerization, but residual acids must be quenched promptly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.